Methyl 4-bromo-2-iodo-6-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-2-iodo-6-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTLHSKWDHIWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Bromo 2 Iodo 6 Methylbenzoate
Foundational Esterification Techniques for Benzoic Acid Derivatives
The synthesis of methyl benzoates from their corresponding benzoic acids is a cornerstone of organic chemistry, typically accomplished through esterification. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst. usm.myrsc.org This equilibrium-driven process often requires conditions that remove the water byproduct to drive the reaction to completion. researchgate.net
Several catalytic systems have been developed to improve the efficiency and mildness of this transformation for substituted benzoic acids.
Mineral Acids: Catalytic amounts of sulfuric acid (H₂SO₄) or toluene-p-sulfonic acid (pTSA) are frequently used, often with the alcohol serving as the solvent. usm.myrsc.org
Solid Acid Catalysts: To circumvent the use of corrosive mineral acids, solid acid catalysts have been employed. Modified Montmorillonite K10 clay, activated with orthophosphoric acid, serves as an efficient and reusable catalyst for the esterification of various substituted benzoic acids with alcohols under solvent-free conditions. epa.govijstr.org This method is effective for benzoic acids with both electron-donating and electron-withdrawing groups. ijstr.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction. For instance, the synthesis of Ethyl-4-fluoro-3-nitro benzoate (B1203000) has been achieved in good yield under closed-vessel microwave conditions, again using catalytic H₂SO₄. usm.myresearchgate.net
The reactivity of substituted benzoic acids in esterification is influenced by the electronic and steric nature of their substituents. Ortho-substituted benzoic acids, such as the precursor to the title compound, are known to undergo esterification more slowly than their meta- or para-isomers due to steric hindrance around the carboxylic acid group. rsc.orgresearchgate.net
Table 1: Comparison of Catalysts for Esterification of Substituted Benzoic Acids
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Citations |
| H₂SO₄ / pTSA | Reflux in excess alcohol | Inexpensive, well-established | Equilibrium-limited, harsh conditions, corrosive | usm.myrsc.org |
| Modified Montmorillonite K10 | Solvent-free, reflux | Reusable, environmentally benign, high yields | Requires catalyst preparation | epa.govijstr.org |
| Microwave / H₂SO₄ | Sealed vessel, elevated temp. | Rapid reaction times | Requires specialized equipment | usm.myresearchgate.net |
Regioselective Halogenation Strategies: Bromination and Iodination on the Benzoic Acid Core
The precise placement of bromine and iodine on the aromatic ring is critical for the synthesis of Methyl 4-bromo-2-iodo-6-methylbenzoate. This is achieved through electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring (the methyl and carboxyl/ester groups). The methyl group is an activating, ortho-, para-director, while the carboxyl or ester group is a deactivating, meta-director.
A plausible synthetic sequence starts with 2-methylbenzoic acid.
Bromination: The first halogenation step is bromination. The methyl group strongly directs incoming electrophiles to its ortho (position 6) and para (position 4) positions. The carboxyl group directs to its meta (positions 3 and 5) positions. The directing effect of the activating methyl group dominates, and bromination occurs preferentially at the sterically accessible para-position, yielding 4-bromo-2-methylbenzoic acid. This reaction is typically carried out with bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃).
Iodination: The subsequent iodination of 4-bromo-2-methylbenzoic acid introduces the iodine atom. The most activated positions on this intermediate are ortho to the methyl group (position 6) and ortho to the bromine (position 5). However, to achieve the target 2-iodo substitution, more specialized methods are required, as direct electrophilic iodination at this position is challenging. Alternative strategies like directed ortho-metalation (discussed in 2.3.2) are often necessary to install a substituent at the sterically hindered C2 position.
Modern halogenation methods often use N-halosuccinimides (NBS for bromination, NIS for iodination) as they are safer and easier to handle than elemental halogens. nih.govnih.gov Palladium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective halogenation of aromatic compounds, where a directing group can guide the halogen to a specific ortho position. nih.govrsc.org
Advanced Coupling Reactions for Aromatic C-X Bond Formation
The carbon-halogen bonds in this compound are not just static features; they are handles for further molecular construction using advanced coupling reactions.
Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. nobelprize.org Dihaloarenes like the title compound are valuable substrates for sequential, site-selective couplings. The difference in reactivity between the C-I and C-Br bonds (C-I is generally more reactive in oxidative addition to Pd(0)) allows for selective functionalization.
Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organic halide. nobelprize.org this compound could be selectively reacted at the C-I bond with an arylboronic acid, leaving the C-Br bond intact for a subsequent, different coupling reaction. The choice of palladium catalyst and ligands is crucial for achieving high site-selectivity. ias.ac.inwhiterose.ac.uk
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, the higher reactivity of the aryl iodide bond would allow for the selective introduction of an alkynyl group at the C2 position.
These methods enable the rapid construction of complex, multi-substituted aromatic structures from a single dihalogenated building block. ias.ac.in
Directed ortho-Metalation and Halogen Exchange Sequences
Directed ortho-metalation (DoM) is a potent strategy for regioselective functionalization of aromatic rings. wikipedia.org It relies on a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho C-H bond. unblog.fruwindsor.ca
In the context of synthesizing the target compound's precursor, the carboxylic acid group of 4-bromo-2-methylbenzoic acid can act as a DMG. Treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) would deprotonate the C6 position, which is ortho to the carboxylate. organic-chemistry.orgacs.org To achieve substitution at the C2 position, the carboxylate group can direct lithiation, although this position is also ortho to the methyl group. The resulting aryllithium intermediate can then be trapped with an iodine source (e.g., I₂) to install the iodine atom precisely at the C2 position, a transformation that is difficult to achieve by standard electrophilic substitution.
Ullmann and Related Homocoupling Processes
The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of two aryl halides to form a symmetrical biaryl. nih.govwikipedia.org While modern variants have expanded its scope, its primary relevance to this compound is as a potential subsequent reaction rather than a synthetic method for the compound itself.
Homocoupling: Subjecting the title compound to Ullmann conditions (e.g., copper powder at high temperatures) could lead to the formation of a symmetrical biaryl dimer. nih.gov
Ullmann-type Reactions: These are copper-catalyzed cross-coupling reactions that form C-O, C-N, or C-S bonds. nih.govwikipedia.org The aryl halide (either the C-I or C-Br bond of the title compound) can be coupled with alcohols, amines, or thiols. wikipedia.orgorganic-chemistry.org For example, a reaction with a phenol (B47542) would result in a diaryl ether, a transformation known as the Ullmann condensation or Ullmann ether synthesis. wikipedia.org
Table 2: Overview of Advanced Synthetic Reactions
| Reaction Type | Reagents | Bond Formed | Key Feature | Citations |
| Suzuki-Miyaura | Ar-B(OH)₂, Pd catalyst, base | C-C (Aryl-Aryl) | Site-selective coupling at C-I over C-Br | nobelprize.orgias.ac.in |
| Directed ortho-Metalation | n-BuLi or LDA, then I₂ | C-I | Regiospecific introduction of iodine via C-H activation | wikipedia.orgorganic-chemistry.org |
| Ullmann Homocoupling | Cu powder, heat | C-C (Aryl-Aryl) | Formation of symmetrical biaryls | nih.govwikipedia.org |
| Ullmann Condensation | Nu-H (e.g., R-OH), Cu catalyst | C-Nu (e.g., C-O) | Formation of ethers, amines, thioethers | nih.govwikipedia.org |
Functionalization of the Benzylic Methyl Group in Substituted Benzoates
The methyl group on the aromatic ring provides another site for chemical modification. Functionalization of this benzylic C-H bond can lead to a diverse array of new compounds. Benzylic C-H bonds are weaker than aromatic C-H bonds and are susceptible to reactions involving radical or anionic intermediates. rsc.org
Radical Halogenation: Under free-radical conditions (e.g., using N-Bromosuccinimide with a radical initiator like AIBN or light), the benzylic hydrogens can be replaced with a halogen atom to form a benzyl (B1604629) halide. This product is a versatile intermediate for nucleophilic substitution reactions.
Oxidation: The benzylic methyl group can be oxidized to other functional groups. Depending on the oxidant and reaction conditions, it can be converted to an aldehyde, a carboxylic acid, or even an ester in the presence of an alcohol. researchgate.net
Deprotonation/Alkylation: Treatment with a very strong base can deprotonate the methyl group to form a benzylic carbanion. rsc.org This nucleophile can then react with various electrophiles, such as alkyl halides, to form a new C-C bond, effectively elongating the side chain. researchgate.net
Catalytic C-H Functionalization: Modern methods using transition metal catalysts, such as rhodium, can achieve enantioselective C-H functionalization at benzylic positions by reacting with carbene precursors. nih.gov
These transformations highlight the synthetic versatility of this compound, where modifications can be performed at the ester, the aromatic C-X bonds, or the benzylic methyl group to access a wide range of complex molecules.
Chemo- and Regioselectivity in Multi-Halogenated Benzene (B151609) Systems
The successful synthesis of this compound is fundamentally dependent on controlling the chemo- and regioselectivity during the halogenation steps. In multi-substituted benzene rings, the existing groups dictate the position of subsequent electrophilic attacks. The interplay between activating and deactivating groups, as well as ortho-, para-, and meta-directing effects, along with steric hindrance, determines the final substitution pattern.
Step 1: Regioselective Bromination of 2-iodo-6-methylaniline
The first key step is the bromination of 2-iodo-6-methylaniline. The regioselectivity of this electrophilic aromatic substitution is governed by the combined directing effects of the three substituents on the ring: the amino (-NH₂), iodo (-I), and methyl (-CH₃) groups.
Amino Group (-NH₂) : This is a strongly activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance. It is a powerful ortho-, para-director.
Methyl Group (-CH₃) : This is a weakly activating group through an inductive effect and hyperconjugation. It is also an ortho-, para-director.
Iodo Group (-I) : Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of the resonance donation of their lone pair electrons.
In this system, the strongly activating amino group dominates the directing effects. It powerfully directs the incoming electrophile (Br⁺) to the positions ortho and para to it. The position para to the amino group is C4. One ortho position is occupied by the methyl group (C6), and the other (C3) is sterically hindered by the adjacent iodo and methyl groups. Therefore, the bromination is highly regioselective for the sterically accessible and electronically activated C4 position, yielding 4-bromo-2-iodo-6-methylaniline (B1527711) as the major product.
Interactive Data Table: Representative Electrophilic Bromination of Substituted Anilines
| Substrate | Brominating Agent | Conditions | Major Product | Yield (%) | Ref. |
| 2-methylaniline | Br₂ in CH₃COOH | Room Temp, 2h | 4-bromo-2-methylaniline | 95 | researchgate.net |
| 2-chloroaniline | N-Bromosuccinimide (NBS) | Acetonitrile (B52724), 0°C to RT | 4-bromo-2-chloroaniline | 92 | mdpi.com |
| 2-iodo-6-methylaniline | N-Bromosuccinimide (NBS) | DMF, 0°C | 4-bromo-2-iodo-6-methylaniline | High (Predicted) | - |
Step 2: Sandmeyer Reaction for Carboxylic Acid Introduction
Following bromination, the amino group of 4-bromo-2-iodo-6-methylaniline is converted into a carboxylic acid. While the classic Sandmeyer reaction typically replaces a diazonium salt with a halide or cyanide, related palladium-catalyzed carbonylation reactions or multi-step sequences involving cyanation followed by hydrolysis can achieve this transformation. The process begins with the diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This salt is then subjected to a carbonylation reaction or converted to a nitrile which is subsequently hydrolyzed.
This step is inherently regioselective because the transformation occurs specifically at the carbon atom where the amino group was attached (C1), without affecting the other positions on the aromatic ring. This ensures that the carboxyl group is introduced precisely at the desired location, leading to the formation of 4-bromo-2-iodo-6-methylbenzoic acid.
Interactive Data Table: Representative Diazotization-Substitution Reactions
| Substrate | Reagents | Conditions | Product | Yield (%) | Ref. |
| 4-bromoaniline | 1. NaNO₂, H₂SO₄; 2. CuCN | 0-5°C, then heat | 4-bromobenzonitrile | 85 | slideserve.com |
| 2,4,6-tribromoaniline | 1. t-BuONO, Me₂S; 2. CO(g), Pd(OAc)₂ | Acetonitrile, 70°C | Methyl 2,4,6-tribromobenzoate | 78 | acs.org |
| 4-bromo-2-iodo-6-methylaniline | 1. NaNO₂, H₂SO₄; 2. CuCN; 3. H₃O⁺, Heat | Multi-step | 4-bromo-2-iodo-6-methylbenzoic acid | Good (Predicted) | - |
Step 3: Fischer Esterification
The final step is the conversion of the synthesized 4-bromo-2-iodo-6-methylbenzoic acid into its corresponding methyl ester. This is typically achieved through a Fischer esterification reaction, which involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This reaction is a nucleophilic acyl substitution that proceeds to completion due to the use of excess alcohol as the solvent. The chemo-selectivity is high, as the reaction conditions are specific for the esterification of the carboxylic acid group without affecting the halogen or methyl substituents on the aromatic ring. This step yields the final target compound, this compound.
Chemical Reactivity and Transformation of Methyl 4 Bromo 2 Iodo 6 Methylbenzoate
Reactivity Profiles of Aryl Halide Moieties (Bromo and Iodo)
The benzene (B151609) ring of Methyl 4-bromo-2-iodo-6-methylbenzoate is adorned with both a bromine and an iodine atom. The carbon-iodine bond is generally weaker and more polarizable than the carbon-bromine bond, which typically makes the iodo substituent more reactive in many transformations, particularly in metal-catalyzed cross-coupling reactions.
A critical aspect of the reactivity of the aryl halides in this molecule is the potential for chemoselectivity, where one halogen reacts in preference to the other. In palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings, the reaction generally proceeds selectively at the carbon-iodine bond over the carbon-bromine bond. This selectivity is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.
For instance, in a Sonogashira coupling, it is expected that an alkyne would couple selectively at the 2-position (originally bearing the iodine) while leaving the bromine at the 4-position intact. This allows for subsequent, different coupling reactions at the bromo position, enabling a stepwise functionalization of the aromatic ring. Research on similar dihalogenated aromatic compounds, such as 4‐bromo‐2,5‐diiodotoluene, has demonstrated the selective coupling at the iodo positions in Sonogashira reactions catalyzed by Pd(PPh₃)₂Cl₂/CuI. researchgate.net
Table 1: Predicted Chemoselectivity in Cross-Coupling Reactions
| Cross-Coupling Reaction | Predicted Major Reaction Site | Rationale |
|---|---|---|
| Suzuki Coupling | C-I | Lower C-I bond energy facilitates oxidative addition. |
| Sonogashira Coupling | C-I | Preferential reaction at the more reactive C-I bond. researchgate.net |
| Heck Reaction | C-I | Higher reactivity of aryl iodides over bromides. |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups on the aromatic ring. nih.govbyjus.com In the case of this compound, the ester group (-COOCH₃) is a deactivating, meta-directing group for electrophilic substitution, but it can activate the ring towards nucleophilic attack, particularly at the ortho and para positions.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene ring dictate the position of the incoming electrophile. The methyl group is an activating, ortho-para directing group, while the halogens (bromo and iodo) are deactivating yet ortho-para directing. The methyl ester group is a deactivating, meta-directing group. libretexts.orgyoutube.comlibretexts.org
The combined directing effects of these substituents on this compound are complex. The positions ortho and para to the activating methyl group are already occupied by the iodo and bromo substituents, respectively. The halogens direct ortho and para to themselves, and the ester group directs meta. The positions available for substitution are at C3 and C5. The directing effects of the existing substituents on these positions are summarized below:
Position C3: Meta to the methyl group, ortho to the bromo group, and meta to the iodo and ester groups.
Position C5: Meta to the methyl and bromo groups, para to the iodo group, and ortho to the ester group.
Table 2: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -CH₃ | 6 | Activating | Ortho, Para |
| -I | 2 | Deactivating | Ortho, Para |
| -Br | 4 | Deactivating | Ortho, Para |
Reductive Eliminations and Hydrogenolyses
Aryl halides can undergo reductive dehalogenation, where the halogen atom is replaced by a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation (hydrogenolysis) or by using reducing agents. In the case of this compound, the greater reactivity of the carbon-iodine bond suggests that selective deiodination could be achieved under carefully controlled conditions, leaving the bromo substituent intact.
Ester Group Transformations
The methyl ester group in this compound is a key functional handle that can be readily transformed into other functional groups.
Hydrolytic Cleavage and Derivative Synthesis
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-2-iodo-6-methylbenzoic acid, under either acidic or basic conditions. chemspider.com Basic hydrolysis (saponification) is generally preferred as it is an irreversible process that goes to completion. chemspider.com However, the presence of the ortho methyl group introduces steric hindrance around the ester functionality, which can significantly slow down the rate of hydrolysis. stackexchange.com Studies on sterically hindered benzoates, such as methyl 2,4,6-trimethylbenzoate, have shown that they are very resistant to saponification under standard conditions. stackexchange.com More forcing conditions, such as heating with a strong base in a suitable solvent, would likely be required for the complete hydrolysis of this compound. google.com
Once the carboxylic acid is formed, it can serve as a precursor for the synthesis of a variety of derivatives, such as acid chlorides, amides, and other esters.
Reduction to Benzylic Alcohols and Further Oxidations
The methyl ester group can be reduced to a primary alcohol, (4-bromo-2-iodo-6-methylphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters. rsc.org The steric hindrance from the ortho methyl group is not expected to significantly impede this reduction.
The resulting benzylic alcohol can be subsequently oxidized to the corresponding aldehyde or back to the carboxylic acid, depending on the choice of oxidizing agent. For example, mild oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) would likely yield 4-bromo-2-iodo-6-methylbenzaldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) would regenerate the carboxylic acid.
Table 3: Summary of Ester Group Transformations
| Reaction | Reagents | Expected Product |
|---|---|---|
| Hydrolysis | NaOH, H₂O/MeOH, heat | 4-bromo-2-iodo-6-methylbenzoic acid |
| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | (4-bromo-2-iodo-6-methylphenyl)methanol |
Benzylic Position Reactivity of the Methyl Group
The methyl group attached to the aromatic ring of this compound is at a benzylic position. This position exhibits unique reactivity due to its proximity to the benzene ring. The carbon atom directly attached to the aromatic ring is known as the benzylic carbon, and the C-H bonds at this position are weaker than typical sp³ hybridized C-H bonds. lumenlearning.comlibretexts.org This reduced bond strength is a direct consequence of the resonance stabilization of the intermediate radical or carbocation that forms upon breaking the C-H bond. lumenlearning.compressbooks.pub
Radical-Mediated Halogenation at the alpha-Carbon
The benzylic methyl group of an alkylbenzene can undergo selective halogenation through a free-radical chain mechanism. youtube.com This reaction, often called benzylic bromination or the Wohl-Ziegler reaction, specifically targets the hydrogen atoms on the carbon adjacent to the aromatic ring. mychemblog.commasterorganicchemistry.com
The reagent of choice for this transformation is N-Bromosuccinimide (NBS). libretexts.orgchadsprep.com Using NBS is advantageous because it provides a low, constant concentration of bromine (Br₂) throughout the reaction, which favors the radical substitution pathway over competing reactions like electrophilic addition to the aromatic ring. chadsprep.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and requires initiation by UV light or a radical initiator like dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN). mychemblog.com
The mechanism proceeds via a classic free-radical chain reaction:
Initiation: The radical initiator decomposes under heat or light to form initial radicals. These radicals then react with trace amounts of HBr to generate a bromine radical (Br•). libretexts.orgmychemblog.com
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of this compound. This forms a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). pressbooks.pubmychemblog.com This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the brominated product, Methyl 4-bromo-2-iodo-6-(bromomethyl)benzoate, and a new bromine radical, which continues the chain. mychemblog.com
Termination: The reaction ceases when radicals combine with each other.
This method provides a targeted way to functionalize the methyl group without altering the other substituents on the highly substituted aromatic ring.
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Substrate | This compound | Starting material with a benzylic methyl group. | - |
| Halogenating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ for selective radical substitution. | libretexts.orgmychemblog.comchadsprep.com |
| Initiator | UV light or chemical initiator (e.g., AIBN, Benzoyl Peroxide) | Generates the initial radicals to start the chain reaction. | mychemblog.com |
| Solvent | Carbon tetrachloride (CCl₄) or other non-polar solvent | Inert solvent that facilitates the radical mechanism. | mychemblog.com |
| Product | Methyl 4-bromo-2-iodo-6-(bromomethyl)benzoate | Result of mono-bromination at the benzylic position. | - |
Oxidative Transformations of the Alkyl Side Chain
Alkyl groups attached to a benzene ring are susceptible to strong oxidation, provided the benzylic carbon has at least one attached hydrogen atom. lumenlearning.commasterorganicchemistry.commasterorganicchemistry.com Despite the high degree of unsaturation, the benzene ring itself is remarkably stable and resistant to cleavage by strong oxidizing agents due to its aromaticity. pressbooks.pubstackexchange.com This difference in reactivity allows for the selective oxidation of the alkyl side chain.
A common and powerful reagent used for this purpose is potassium permanganate (KMnO₄), typically used in a hot, aqueous solution that can be neutral, alkaline, or acidic. lumenlearning.comsyntheticmap.comlibretexts.org During the reaction, the entire alkyl side chain, regardless of its length, is oxidized down to a carboxylic acid (-COOH) group attached directly to the ring. pressbooks.publibretexts.org For instance, both toluene (B28343) (methylbenzene) and propylbenzene (B89791) are oxidized to benzoic acid under these conditions. libretexts.org The reaction is believed to proceed through a complex mechanism involving the formation of benzylic radical intermediates. pressbooks.pubsyntheticmap.com
In the case of this compound, treatment with hot potassium permanganate followed by an acidic workup would oxidize the benzylic methyl group at the C6 position into a carboxylic acid. The methyl ester at the C1 position may also be hydrolyzed to a carboxylic acid under these conditions, resulting in the formation of 4-bromo-2-iodo-isophthalic acid.
| Parameter | Condition/Reagent | Expected Product (after workup) | Reference |
|---|---|---|---|
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | 4-bromo-2-iodo-isophthalic acid | lumenlearning.compressbooks.pub |
| Reaction Conditions | Heat, aqueous solution (alkaline or acidic), followed by acid workup | lumenlearning.comlibretexts.org |
Steric and Electronic Influences of Multiple Substituents on Aromatic Reactivity
The chemical behavior of this compound is profoundly influenced by the interplay of steric and electronic effects from its five substituents (four on the ring and the methyl of the ester). The aromatic ring is heavily substituted, with groups at positions 1, 2, 4, and 6, leading to significant molecular crowding and a complex electronic environment.
Electronic Effects: The substituents exert competing electronic influences on the aromatic ring's electron density.
Methyl Group (at C6): An activating group that donates electron density to the ring via hyperconjugation.
Methyl Ester Group (at C1): A moderately deactivating group that withdraws electron density from the ring through both inductive and resonance effects (-I, -R).
Steric Influences and the Ortho Effect: The most significant feature of this molecule's structure is the severe steric hindrance around the methyl ester group. It is flanked by two bulky substituents: an iodine atom at the C2 position and a methyl group at the C6 position. This arrangement is a classic example of the ortho effect . wikipedia.org
The steric strain caused by the proximity of these ortho groups forces the methyl ester group to twist out of the plane of the benzene ring. youtube.comvedantu.com This rotation disrupts the conjugation between the p-orbitals of the ester's carbonyl group and the π-system of the aromatic ring, a phenomenon known as Steric Inhibition of Resonance (SIR). youtube.comkhanacademy.org This has significant consequences for the molecule's reactivity. For example, the disruption of resonance can alter the rate of hydrolysis of the ester compared to an unhindered analogue. Furthermore, the steric bulk around the remaining reactive sites (C3 and C5) would dramatically hinder the approach of reagents, for instance, in electrophilic aromatic substitution reactions.
| Position | Substituent | Electronic Effect | Steric Effect | Reference |
|---|---|---|---|---|
| C1 | -COOCH₃ (Methyl Ester) | Deactivating (Inductive & Resonance Withdrawal) | Moderate; subject to ortho effects | - |
| C2 | -I (Iodo) | Deactivating (Inductive Withdrawal > Resonance Donation) | Large | rsc.org |
| C4 | -Br (Bromo) | Deactivating (Inductive Withdrawal > Resonance Donation) | Moderate | rsc.org |
| C6 | -CH₃ (Methyl) | Activating (Hyperconjugation) | Moderate | libretexts.org |
Advanced Spectroscopic and Structural Elucidation of Methyl 4 Bromo 2 Iodo 6 Methylbenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For Methyl 4-bromo-2-iodo-6-methylbenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of the molecule.
Proton (¹H) NMR Analysis for Structural Confirmation
A ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the chemically non-equivalent protons in the molecule. The spectrum would provide information on the chemical environment of the protons (chemical shift, δ), the number of protons giving rise to a signal (integration), and the number of neighboring protons (multiplicity).
Based on the structure, the following proton signals would be anticipated:
Aromatic Protons: Two signals corresponding to the two protons on the benzene (B151609) ring. Due to their different positions relative to the various substituents, they would have distinct chemical shifts. Their multiplicity would likely be doublets, resulting from coupling to each other.
Methyl Ester Protons (-OCH₃): A singlet in the upfield region of the spectrum, typically around 3.9 ppm, corresponding to the three protons of the methyl ester group.
Aromatic Methyl Protons (-CH₃): A singlet, also in a relatively upfield region, corresponding to the three protons of the methyl group attached to the benzene ring.
A hypothetical data table for the expected ¹H NMR signals is presented below for illustrative purposes.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hypothetical Value | d | 1H | Ar-H |
| Hypothetical Value | d | 1H | Ar-H |
| Hypothetical Value | s | 3H | -OCH₃ |
| Hypothetical Value | s | 3H | Ar-CH₃ |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
The expected signals in the ¹³C NMR spectrum would include:
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-170 ppm.
Aromatic Carbons: Six distinct signals for the six carbons of the benzene ring. The chemical shifts of these carbons would be influenced by the attached substituents (bromo, iodo, methyl, and carboxyl groups). Carbons directly attached to the electronegative halogens would be expected to show characteristic shifts.
Methyl Ester Carbon (-OCH₃): A signal in the upfield region, typically around 50-55 ppm.
Aromatic Methyl Carbon (-CH₃): A signal in the upfield region, typically around 20-25 ppm.
A hypothetical data table for the expected ¹³C NMR signals is presented below for illustrative purposes.
| Chemical Shift (δ, ppm) | Assignment |
| Hypothetical Value | C=O |
| Hypothetical Value | Ar-C |
| Hypothetical Value | Ar-C |
| Hypothetical Value | Ar-C |
| Hypothetical Value | Ar-C |
| Hypothetical Value | Ar-C |
| Hypothetical Value | Ar-C |
| Hypothetical Value | -OCH₃ |
| Hypothetical Value | Ar-CH₃ |
Two-Dimensional (2D) NMR Correlation Experiments (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a cross-peak between the two aromatic protons would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, and the methyl proton signals to their respective methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the substitution pattern on the benzene ring. For example, correlations would be expected between the aromatic protons and the neighboring carbons, as well as between the methyl protons and the carbons of the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation. For this molecule, NOESY could show correlations between the protons of the methyl group at position 6 and the aromatic proton at position 5, as well as between the methyl ester protons and the aromatic proton at position 3.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 354.97 g/mol . biosynth.com
Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques
Both EI and ESI are common ionization techniques in mass spectrometry.
Electron Ionization (EI): This is a hard ionization technique that typically leads to extensive fragmentation of the molecule. The resulting mass spectrum would show a molecular ion peak (M⁺) and numerous fragment ions, which can be used to deduce the structure of the molecule.
Electrospray Ionization (ESI): This is a soft ionization technique that usually results in less fragmentation and primarily shows the protonated molecule [M+H]⁺ or other adducts. This is particularly useful for confirming the molecular weight of the compound.
Isotopic Pattern Analysis for Halogen Determination
The presence of bromine and iodine atoms in this compound would give rise to a characteristic isotopic pattern in the mass spectrum.
Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance of approximately 50.7% and 49.3%, respectively. This results in a characteristic M and M+2 pattern of nearly equal intensity for any fragment containing a bromine atom.
Iodine: Iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic isotopic pattern on its own.
The molecular ion cluster for this compound would show a complex pattern due to the presence of both bromine isotopes and the isotopes of carbon. The most intense peaks in this cluster would be separated by two mass units, corresponding to the presence of ⁷⁹Br and ⁸¹Br. Analysis of the isotopic patterns of the fragment ions would be crucial in determining which fragments retain the bromine atom.
A hypothetical fragmentation data table is presented below for illustrative purposes.
| m/z (mass-to-charge ratio) | Possible Fragment |
| Hypothetical Value | [M]⁺ (Molecular ion) |
| Hypothetical Value | [M - OCH₃]⁺ |
| Hypothetical Value | [M - COOCH₃]⁺ |
| Hypothetical Value | [M - Br]⁺ |
| Hypothetical Value | [M - I]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints
The most prominent feature in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretch of the ester functional group. brainly.com For aromatic esters like methyl benzoate (B1203000), this peak typically appears in the range of 1715-1730 cm⁻¹. brainly.com Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic esters. The presence of electron-withdrawing halogens (bromine and iodine) and an electron-donating methyl group on the ring will subtly influence the exact position of this band.
Stretching vibrations for the C-O bonds of the ester group are expected to produce strong bands in the 1300-1000 cm⁻¹ region. brainly.com The aromatic ring itself will give rise to several characteristic absorptions. These include C-H stretching vibrations typically found above 3000 cm⁻¹ and in-ring C=C stretching vibrations, which appear as a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net
The carbon-halogen bonds also have characteristic stretching frequencies. The C-Br stretch is typically observed in the 690-515 cm⁻¹ range, while the C-I stretch appears at even lower wavenumbers, generally between 600-500 cm⁻¹. These absorptions may be weak and can sometimes be difficult to distinguish in a complex spectrum.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the benzene ring is often a strong feature in the Raman spectrum. The C-Br and C-I bonds, being highly polarizable, are also expected to show characteristic signals in the low-frequency region of the Raman spectrum.
Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound This table is predictive and based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C=O (Ester) | Stretching | 1715 - 1730 | Strong | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | Medium |
| C-H (Methyl) | Stretching | 2850 - 3000 | Medium | Medium |
| C=C (Aromatic) | In-ring Stretching | 1450 - 1600 | Medium-Strong | Strong |
| C-O (Ester) | Stretching | 1000 - 1300 | Strong | Weak |
| C-Br | Stretching | 515 - 690 | Medium | Strong |
| C-I | Stretching | 500 - 600 | Medium | Strong |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
As of now, the specific crystal structure of this compound has not been deposited in crystallographic databases. However, the solid-state architecture can be predicted by examining the structures of related molecules, such as other halogenated methyl benzoates.
The molecule is expected to be largely planar, with the carboxylate group potentially showing a slight twist relative to the plane of the benzene ring. The substitution pattern on the aromatic ring—with bulky iodine and bromine atoms ortho and para to the ester group, and a methyl group also in an ortho position—will create significant steric hindrance. This steric crowding will influence the precise bond angles and the conformation of the ester group.
In the solid state, the crystal packing will be governed by intermolecular interactions. While conventional hydrogen bonding is absent, weaker interactions such as halogen bonding (where the bromine or iodine atom acts as an electrophilic region interacting with a nucleophile) and π–π stacking between aromatic rings are likely to play a significant role in stabilizing the crystal lattice. The presence of both bromine and iodine offers the possibility of varied and complex halogen bonding networks.
Table 2: Predicted Crystallographic Parameters for this compound This table is predictive and based on data from analogous halogenated aromatic compounds.
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzoates |
| Space Group | P2₁/c or Pbca | Common centrosymmetric groups for organic molecules |
| Molecules per unit cell (Z) | 4 or 8 | Typical for small organic molecules |
| Intermolecular Interactions | Halogen bonding (C-Br···O, C-I···O), π–π stacking | Based on known structures of bromo- and iodo-aromatics |
| Molecular Conformation | Near-planar benzene ring, ester group may be twisted from the ring plane due to steric hindrance | Steric effects of ortho substituents (I, CH₃) |
Chromatographic Techniques for Purity and Isomer Separation (e.g., GC, HPLC, LC-MS)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers or impurities arising during its synthesis.
Gas Chromatography (GC) is well-suited for the analysis of this compound due to its expected volatility and thermal stability. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. The mass spectrum would show a distinct molecular ion peak and characteristic fragmentation patterns resulting from the loss of the methoxy (B1213986) group (-OCH₃), the carboxyl group (-COOCH₃), and the halogen atoms. youtube.com This allows for unambiguous confirmation of the compound's identity and the detection of any related impurities.
High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), is another primary technique for purity analysis. A C18 stationary phase with a mobile phase gradient, typically consisting of acetonitrile (B52724) and water or methanol (B129727) and water, would effectively separate the target compound from more polar or less polar impurities. Detection is commonly achieved using a UV detector, as the aromatic ring is a strong chromophore. When coupled with mass spectrometry (LC-MS), this technique provides both retention time and mass-to-charge ratio, offering a high degree of confidence in peak identification and purity assessment. bldpharm.com
These chromatographic techniques are crucial for quality control, ensuring the compound meets required purity specifications and is free from isomeric impurities, such as those that might arise from alternative halogenation patterns during synthesis. acs.org
Table 3: Hypothetical Gas Chromatography (GC) Method
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Table 4: Hypothetical High-Performance Liquid Chromatography (HPLC) Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometer (MS) |
Computational and Theoretical Investigations of Methyl 4 Bromo 2 Iodo 6 Methylbenzoate
Quantum Chemical Calculation Approaches
Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound at the atomic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For Methyl 4-bromo-2-iodo-6-methylbenzoate, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This would involve calculating the potential energy of the molecule at various atomic arrangements to find the one with the minimum energy. The resulting data would provide precise bond lengths, bond angles, and dihedral angles.
Molecular Orbital Analysis (HOMO-LUMO) and Energy Gaps
Frontier molecular orbital theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in electron transfer.
Natural Bond Orbital (NBO) and Charge Distribution Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled and vacant orbitals, offering insights into intramolecular charge transfer and delocalization effects, which are key to understanding a molecule's stability and reactivity. For the target compound, NBO analysis would quantify the charge on each atom, revealing the electrophilic and nucleophilic centers and the nature of the chemical bonds.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. An MEP map of this compound would provide a clear guide to its reactive sites.
Reaction Pathway Modeling and Transition State Calculations
Computational modeling can be used to simulate chemical reactions, mapping out the energy changes that occur as reactants are converted into products. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. Calculating the energy of the transition state allows for the determination of the activation energy, a key factor in predicting the rate of a reaction. For this compound, this could be applied to understand its synthesis or its reactivity in subsequent chemical transformations.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. This is typically achieved by developing a model that correlates various calculated molecular descriptors (such as electronic, steric, and hydrophobic properties) with experimentally determined reaction rates or equilibrium constants. Such a study for a series of related benzoates including this compound would allow for the prediction of reactivity for other, similar compounds without the need for extensive experimental work.
Solvation Models and Environmental Effects on Molecular Properties
Computational and theoretical chemistry provide powerful tools to investigate the influence of the surrounding environment on the properties of a molecule. For a compound like this compound, understanding how a solvent interacts with it is crucial for predicting its behavior in various chemical processes. This is achieved through the use of solvation models, which simulate the effects of a solvent without the prohibitive computational cost of modeling every solvent molecule individually.
Solvation models are broadly categorized as implicit or explicit. Implicit models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.org This approach is computationally efficient and provides a good description of the bulk electrostatic interactions between the solute and the solvent. wikipedia.org Popular implicit solvation models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). wikipedia.orgwikipedia.orgwikipedia.org
The Polarizable Continuum Model (PCM) is a widely used method that creates a cavity in the dielectric continuum shaped to the solute molecule. wikipedia.orguni-muenchen.de The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute, allowing for the calculation of solvation free energy. uni-muenchen.dediracprogram.org The PCM framework has several variations, such as the Integral Equation Formalism PCM (IEF-PCM), which offer different levels of theory and accuracy. wikipedia.org
The Conductor-like Screening Model (COSMO) is another prevalent continuum solvation model. wikipedia.org It approximates the dielectric solvent as a conductor, which simplifies the calculation of the polarization charges on the cavity surface. wikipedia.org A subsequent correction is applied to account for the finite dielectric constant of the actual solvent. wikipedia.org COSMO is particularly effective for solutes in solvents with high dielectric constants. q-chem.com An extension of this model, COSMO-RS (Real Solvents), combines the quantum chemical data with statistical thermodynamics to predict thermodynamic properties in liquid mixtures. researchgate.net
The Solvation Model based on Density (SMD) is a universal solvation model applicable to any charged or uncharged solute in any solvent. researchgate.netnumberanalytics.com It is based on the solute's electron density and uses a set of parameters, including the solvent's dielectric constant, refractive index, and surface tension, to calculate the solvation free energy. researchgate.net The SMD model separates the solvation energy into bulk electrostatic contributions and short-range interactions related to the cavity formation and dispersion. researchgate.netacs.org
The choice of solvation model and the level of quantum mechanical theory can influence the predicted molecular properties. For aromatic esters, computational studies have been used to analyze factors that influence their liquid-state properties and structures. acs.orgnih.govresearchgate.net These studies often employ density functional theory (DFT) in conjunction with a solvation model to investigate parameters like molecular geometry, dipole moment, and spectroscopic properties in different solvents. acs.orgnih.govresearchgate.net The environmental effects, such as the polarity of the solvent, can lead to significant changes in these properties. For instance, the electronic absorption spectra of organic molecules can exhibit shifts (solvatochromism) depending on the surrounding solvent, which can be rationalized through these computational models.
Despite the availability of these powerful computational methods for studying solvent effects on molecules similar in structure, a thorough search of scientific literature reveals no specific computational or theoretical investigations focused on this compound. Consequently, no research findings or data tables on the environmental effects on its molecular properties can be presented. The data tables below are therefore included as placeholders to illustrate how such data would typically be presented had it been available in the literature.
Table 1: Theoretical Molecular Properties of this compound in Various Solvents (Illustrative)
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | Solvation Free Energy (kcal/mol) |
| Gas Phase | 1.00 | Data not available | Data not available |
| Toluene (B28343) | 2.38 | Data not available | Data not available |
| Acetone | 20.70 | Data not available | Data not available |
| Ethanol | 24.55 | Data not available | Data not available |
| Water | 78.39 | Data not available | Data not available |
| No published data is available for this compound. The table is for illustrative purposes only. |
Table 2: Calculated Absorption Maxima (λmax) of this compound in Different Solvation Models (Illustrative)
| Solvent | Solvation Model | λmax (nm) |
| Gas Phase | None | Data not available |
| Toluene | PCM | Data not available |
| Toluene | COSMO | Data not available |
| Toluene | SMD | Data not available |
| Water | PCM | Data not available |
| Water | COSMO | Data not available |
| Water | SMD | Data not available |
| No published data is available for this compound. The table is for illustrative purposes only. |
Applications in Organic Synthesis and Advanced Materials Science
Methyl 4-bromo-2-iodo-6-methylbenzoate as a Versatile Synthetic Building Block
This compound serves as a valuable starting material in multi-step organic syntheses. Its utility is demonstrated in the preparation of complex heterocyclic compounds, which are often key components in the development of new therapeutic agents.
In one documented synthetic route, this compound is utilized in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors. The synthesis involves a reaction of this compound with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 80°C. This step is a crucial part of a longer synthetic sequence aimed at producing highly substituted aromatic compounds with potential pharmaceutical applications. nih.gov
Another notable application is found in the synthesis of compounds for targeted protein degradation. A Korean patent describes the use of this compound as a starting material for the synthesis of an intermediate, methyl 4-((tert-butoxycarbonyl)amino)-2-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)-6-methylbenzoate. This transformation highlights the compound's role in constructing molecules with specific functionalities required for biological activity. researchgate.net
The presence of both iodo and bromo groups allows for selective and sequential cross-coupling reactions, a cornerstone of modern organic synthesis. The carbon-iodine bond is generally more reactive towards catalytic activation (e.g., in Suzuki, Sonogashira, or Buchwald-Hartwig couplings) than the carbon-bromine bond. This differential reactivity enables chemists to introduce different substituents at the 2- and 4-positions of the benzene (B151609) ring in a controlled manner, making it a powerful tool for creating molecular diversity.
Table 1: Reactants and Conditions in a Documented Synthesis Using this compound nih.gov
| Reactant | Reagent 1 | Reagent 2 | Solvent | Temperature |
| This compound | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride | 80°C |
Precursor in the Synthesis of Complex Polycyclic Aromatic Compounds
While the specific use of this compound as a direct precursor in the synthesis of complex polycyclic aromatic compounds (PAHs) is not extensively documented in publicly available research, its structural features suggest its potential in this area. The di-halogenated nature of the molecule makes it a suitable candidate for building larger aromatic systems through sequential cross-coupling reactions. For instance, a Suzuki or Stille coupling at the more reactive iodo-position followed by a second coupling at the bromo-position could be a strategy to construct extended π-systems characteristic of PAHs.
Development of Functional Organic Materials
The development of novel organic materials with tailored electronic and photophysical properties is a rapidly advancing field. While direct applications of this compound in this domain are not yet widely reported, its structure is analogous to building blocks commonly used in the synthesis of such materials.
In the field of OLEDs, substituted benzoates are often used as precursors for the synthesis of host and emitter materials. The ability to introduce different functional groups onto the aromatic ring through the bromo and iodo substituents of this compound could, in principle, be used to tune the electronic properties of resulting molecules for OLED applications. However, specific research detailing its use as an intermediate for OLEDs is not currently available.
Similarly, in polymer chemistry, di-halogenated aromatic compounds are frequently employed as monomers in polycondensation reactions to form conjugated polymers. These materials are of interest for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The differential reactivity of the iodo and bromo groups in this compound could potentially be exploited to create highly regular and well-defined polymer structures. To date, however, there are no specific reports of its use for this purpose in the scientific literature.
Contribution to Catalyst and Ligand Design in Organometallic Chemistry
The synthesis of sophisticated ligands is crucial for the development of new organometallic catalysts that can mediate challenging chemical transformations with high efficiency and selectivity. Aryl halides are common starting materials for the synthesis of phosphine (B1218219) ligands, which are ubiquitous in catalysis. The structure of this compound offers a scaffold that could be functionalized to produce novel bidentate or monodentate ligands. For example, the halogen atoms could be replaced with phosphine groups or other coordinating moieties. While this potential exists, there is currently no published research demonstrating the use of this compound in the design and synthesis of catalysts or ligands.
Future Research Directions and Perspectives for Methyl 4 Bromo 2 Iodo 6 Methylbenzoate
Addressing Synthetic Challenges and Enhancing Efficiency
The synthesis of polysubstituted aromatic compounds like Methyl 4-bromo-2-iodo-6-methylbenzoate presents several challenges. Achieving regioselective halogenation and functionalization on a crowded aromatic ring requires careful control of reaction conditions and the use of specific directing groups.
Future research in this area should focus on developing more efficient and selective synthetic routes. This could involve the exploration of novel catalytic systems for C-H activation and functionalization, allowing for the direct introduction of bromo and iodo groups into a pre-functionalized benzoic acid derivative. acs.org Late-stage functionalization strategies, which introduce key functional groups at the final steps of a synthesis, could also provide a more convergent and efficient approach to this and related molecules. nih.govnih.govresearchgate.netscispace.com
A key challenge is the steric hindrance imposed by the ortho-methyl group, which can influence the reactivity of the adjacent iodo and ester functionalities. wikipedia.orgvedantu.comstackexchange.comquora.comresearchgate.net Overcoming these steric constraints may require the use of specialized catalysts with appropriate steric and electronic properties or the development of novel reaction methodologies that are less sensitive to steric bulk.
Table 1: Potential Synthetic Strategies and Associated Challenges
| Synthetic Strategy | Advantages | Challenges |
| Linear Synthesis | Straightforward, well-established reactions | Long reaction sequences, low overall yield, purification difficulties |
| Convergent Synthesis | Higher overall yield, easier purification of intermediates | Requires careful planning of synthetic routes and compatible protecting groups |
| Late-Stage Functionalization | Efficient for creating analogues, rapid access to diversity | Can be unpredictable, requires robust and highly selective reactions |
| C-H Activation | Atom-economical, avoids pre-functionalized starting materials | Regioselectivity can be difficult to control, harsh reaction conditions may be required |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The distinct electronic properties and bond strengths of the carbon-iodine and carbon-bromine bonds in this compound open up avenues for selective and sequential reactions. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond, allowing for selective functionalization at the 2-position. rsc.orgrsc.org However, under certain conditions, this reactivity can be inverted. acs.org
Future research should systematically explore the differential reactivity of the two halogen atoms under various reaction conditions, including different catalysts, ligands, and solvents. This would enable the development of a "toolkit" of selective transformations from this single precursor. For instance, selective Suzuki, Sonogashira, or Buchwald-Hartwig couplings could be performed at the 2-position, followed by a different transformation at the 4-position.
Furthermore, the interplay between the ortho-methyl group and the adjacent iodo and ester groups warrants investigation. The "ortho effect" can significantly influence the acidity and reactivity of the ester group and the adjacent C-H bonds. wikipedia.orgvedantu.comstackexchange.comquora.com Directed ortho-metalation, where a functional group directs the deprotonation of an adjacent C-H bond, could be a powerful tool for further functionalization of the aromatic ring. wikipedia.orgnih.govorganic-chemistry.orgacs.org The potential for selective metal-halogen exchange at either the bromo or iodo position also presents an opportunity for creating diverse organometallic intermediates for subsequent reactions. acs.orgnih.govsigmaaldrich.comresearchgate.netwikipedia.org
Table 2: Potential Selective Transformations
| Reaction Type | Position 2 (Iodo) | Position 4 (Bromo) | Key Considerations |
| Suzuki Coupling | High reactivity | Lower reactivity | Catalyst/ligand choice, temperature |
| Sonogashira Coupling | High reactivity | Lower reactivity | Copper co-catalyst, amine base |
| Buchwald-Hartwig Amination | High reactivity | Lower reactivity | Ligand design, base selection |
| Metal-Halogen Exchange | Favorable with alkyllithiums | Favorable with Grignard reagents | Temperature, solvent, reagent stoichiometry |
| Directed Ortho-Metalation | Potential for C-H activation at position 3 | Not directly adjacent to a directing group | Choice of directing group and base |
Integration into Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should aim to incorporate sustainable practices. This includes the use of environmentally benign solvents, catalysts, and reagents.
One promising area is the use of biocatalysis. Flavin-dependent halogenases are enzymes that can catalyze the regioselective halogenation of aromatic compounds under mild, aqueous conditions. rsc.orgnih.govnih.govchemrxiv.orgresearchgate.net Engineering these enzymes could provide a green route to this and similar polyhalogenated aromatics. Furthermore, enzymatic resolutions could be employed to synthesize chiral derivatives of this compound, which could have applications in asymmetric synthesis and medicinal chemistry. researchgate.netorganic-chemistry.orgmdpi.comresearchgate.netnih.gov
The use of ionic liquids as reaction media for halogenation and other transformations could also offer a more sustainable alternative to volatile organic solvents. scispace.comelectrochem.orgresearchgate.netgoogle.comresearchgate.net Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, can offer improved safety, efficiency, and scalability, making it an attractive platform for the synthesis of pharmaceutical intermediates. rsc.orgacs.orgresearchgate.netrsc.orgmdpi.com
Broader Impact on Chemical Discovery and Development
This compound, as a multifunctional building block, has the potential to significantly impact various areas of chemical discovery. Its unique substitution pattern allows for the rapid generation of diverse molecular scaffolds.
In drug discovery, novel building blocks are crucial for expanding the chemical space available for screening and lead optimization. csmres.co.uknih.govnih.govemolecules.com The ability to selectively functionalize this compound at multiple positions makes it an ideal starting point for the synthesis of libraries of complex molecules for biological screening.
In materials science, functionalized aromatic compounds are used in the development of organic light-emitting diodes (OLEDs), polymers, and other advanced materials. The specific electronic and steric properties imparted by the substituents on this compound could lead to the development of new materials with unique properties.
The availability of such a versatile building block can accelerate the pace of research and development in both academia and industry by providing a readily accessible starting point for the synthesis of complex and valuable molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
